molecular formula C10H15BrN2 B1525478 3-bromo-N-pentylpyridin-2-amine CAS No. 885370-46-7

3-bromo-N-pentylpyridin-2-amine

Cat. No. B1525478
CAS RN: 885370-46-7
M. Wt: 243.14 g/mol
InChI Key: KGQLDOCYSOTQOQ-UHFFFAOYSA-N
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Description

3-bromo-N-pentylpyridin-2-amine is a synthetic compound with a CAS Number of 885370-46-7 . It has a molecular weight of 243.15 and is a liquid at room temperature . It is used in various fields of research and industry due to its unique physical and chemical properties.


Molecular Structure Analysis

The InChI code for 3-bromo-N-pentylpyridin-2-amine is 1S/C10H15BrN2/c1-2-3-4-7-12-10-9 (11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3, (H,12,13) . This indicates the presence of carbon, hydrogen, bromine, and nitrogen atoms in the molecule.

Its molecular weight is 243.15 .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Palladium-Catalyzed Amination: A palladium-Xantphos complex is employed for selective amination of polyhalopyridines, demonstrating high isolated yield and excellent chemoselectivity in producing aminated pyridine products (Ji, Li, & Bunnelle, 2003).
  • Synthesis of Nicotinamide Derivatives: 3-bromo-N-pentylpyridin-2-amine plays a role in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, showcasing significant in vitro antitumor properties, particularly against breast cancer (Girgis, Hosni, & Barsoum, 2006).
  • Formation of Aromatic Nitriles: Pentylpyridinium tribromide, related to 3-bromo-N-pentylpyridin-2-amine, is utilized for the oxidative conversion of benzyl alcohols, aldehydes, and amines to benzonitriles, providing an easy and efficient synthesis route (Bagherzade, Zali, & Shokrolahi, 2015).

Photocatalysis and Chemical Transformations

  • Photocatalytic Degradation Studies: The compound participates in the photocatalytic oxidation of organic compounds containing nitrogen atoms, facilitating the formation of ammonium and nitrate ions, indicating its potential in environmental applications (Low, McEvoy, & Matthews, 1991).
  • Metal-Free Photoredox Catalysis: In metal-free photoredox catalysis, 3-bromo-N-pentylpyridin-2-amine derivatives act as alkylating agents, playing a critical role in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, highlighting their significance in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).

Biochemistry and Medicinal Chemistry

  • Aminomethylation Reactions: The compound is involved in aminomethylation reactions of ortho-pyridyl C-H bonds, catalyzed by group 3 metal triamido complexes, which are pivotal for the creation of aminomethylated products in medicinal chemistry (Nagae, Shibata, Tsurugi, & Mashima, 2015).
  • Protein Oxidation Markers: It contributes to the formation of major products of protein oxidation, suggesting its potential as a marker for eosinophil-dependent tissue injury in various diseases (Wu, Chen, D'avignon, & Hazen, 1999).

properties

IUPAC Name

3-bromo-N-pentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-2-3-4-7-12-10-9(11)6-5-8-13-10/h5-6,8H,2-4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQLDOCYSOTQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-pentylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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